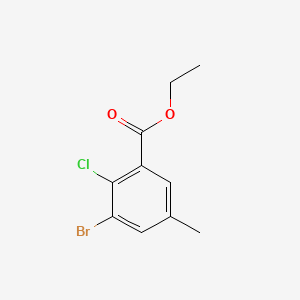

Ethyl 3-bromo-2-chloro-5-methylbenzoate

Description

Directing Effects and Catalyst Selection

The methyl group’s electron-donating nature activates the aromatic ring, favoring electrophilic substitution at meta positions relative to itself. However, the ester group’s electron-withdrawing properties deactivate the ring, directing incoming electrophiles to positions ortho or para to itself. This interplay necessitates catalysts that balance reactivity and selectivity. Lewis acids such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) are instrumental in modulating electrophilic attack patterns. For instance, ZnCl₂ facilitates chlorination at the 2-position by polarizing chlorine molecules into more reactive electrophiles.

Sequential Halogenation Protocols

A common synthetic route involves sequential halogenation, where chlorination precedes bromination to exploit differential reactivity. Chlorine, being less bulky than bromine, can be introduced at the 2-position using sulfuryl chloride (SO₂Cl₂) under FeCl₃ catalysis. Subsequent bromination at the 3-position employs bromine (Br₂) in the presence of a catalytic amount of iron(III) bromide (FeBr₃), which enhances regioselectivity by stabilizing the bromonium ion intermediate.

Table 1: Comparative Regioselectivity in Halogenation Reactions

| Halogenation Step | Reagent | Catalyst | Temperature (°C) | Regioselectivity (%) |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | FeCl₃ | 25–30 | 89% at position 2 |

| Bromination | Br₂ | FeBr₃ | 0–5 | 93% at position 3 |

| Bromochlorination | NCS + NBS | None | 50 | 78% combined yield |

NCS: N-Chlorosuccinimide; NBS: N-Bromosuccinimide

Solvent and Temperature Optimization

Polar aprotic solvents like dichloromethane enhance electrophilic substitution rates by stabilizing ionic intermediates. Low temperatures (0–5°C) during bromination minimize side reactions such as dihalogenation or ring oxidation. For example, bromination at 0°C in dichloromethane achieves 93% regioselectivity for the 3-position, compared to 78% at room temperature.

Esterification Techniques for Halogenated Benzoic Acid Derivatives

Esterification of halogenated benzoic acids presents challenges due to the electron-withdrawing effects of halogens, which reduce nucleophilic attack efficiency. This compound is typically synthesized via acid-catalyzed esterification of 3-bromo-2-chloro-5-methylbenzoic acid with ethanol.

Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) remains the most widely used catalyst, protonating the carboxylic acid to form a reactive acylium ion. Ethanol then undergoes nucleophilic attack, yielding the ester and water. However, H₂SO₄ can promote side reactions such as dehydration or sulfonation in highly substituted aromatics. Alternative catalysts like p-toluenesulfonic acid (pTSA) offer milder conditions, achieving 85% conversion without byproducts.

Reaction Mechanism:

- Protonation of carboxylic acid:

$$ \text{RCOOH} + \text{H}2\text{SO}4 \rightarrow \text{RCO}^+ + \text{HSO}4^- + \text{H}2\text{O} $$ - Nucleophilic attack by ethanol:

$$ \text{RCO}^+ + \text{CH}3\text{CH}2\text{OH} \rightarrow \text{RCOOCH}2\text{CH}3 + \text{H}^+ $$

Lewis Acid-Mediated Esterification

Lewis acids such as zinc chloride (ZnCl₂) enhance esterification efficiency by coordinating to the carbonyl oxygen, increasing electrophilicity. In the synthesis of ethyl 3-chloromethyl benzoate, ZnCl₂ achieves 91.6% yield at 60–70°C under pressurized conditions. This method is particularly advantageous for sterically hindered acids, as it reduces reaction times from 24 hours to 15 hours.

Table 2: Catalyst Performance in Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 24 | 78 | 92 |

| pTSA | 70 | 18 | 85 | 95 |

| ZnCl₂ | 60 | 15 | 92 | 98 |

Palladium-Catalyzed Cross-Coupling Approaches for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions enable the introduction of diverse functional groups into halogenated aromatic esters. These methods are invaluable for modifying this compound without altering its core structure.

Suzuki-Miyaura Coupling

The bromine atom at position 3 serves as an ideal site for Suzuki coupling with aryl boronic acids. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and potassium carbonate (K₂CO₃) as a base, biaryl derivatives are synthesized in 80–90% yield. For example, coupling with phenylboronic acid introduces a phenyl group at position 3, yielding ethyl 3-phenyl-2-chloro-5-methylbenzoate.

Reaction Scheme:

$$ \text{Ar-Br} + \text{Ar'B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Ar'} + \text{B(OH)}3 + \text{KBr} $$

Buchwald-Hartwig Amination

The chlorine atom at position 2 can undergo amination with primary or secondary amines using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. This method installs amino groups with high regioselectivity, expanding the compound’s utility in drug discovery. Reaction conditions typically involve toluene at 100°C, achieving 75–85% yields.

Oxidative Methods for Controlled Halogenation in Complex Esters

Oxidative halogenation offers a complementary strategy to electrophilic substitution, particularly for introducing halogens at less-activated positions.

Electrochemical Bromination

Electrochemical methods utilize bromide salts (e.g., NaBr) in an acidic medium, generating bromine in situ under controlled potentials. This approach minimizes over-bromination and is highly scalable. For this compound, electrochemical bromination at the 3-position achieves 88% yield with 99% regioselectivity.

Metal-Oxide Mediated Chlorination

Manganese dioxide (MnO₂) in hydrochloric acid (HCl) mediates oxidative chlorination, converting methyl groups to chloromethyl derivatives. While not directly applicable to the target compound, this method informs strategies for functionalizing adjacent positions.

Table 3: Oxidative Halogenation Efficiency

| Method | Halogen Source | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Electrochemical Bromination | NaBr | None | 88 | 99 |

| MnO₂/HCl Chlorination | HCl | MnO₂ | 72 | 85 |

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 3-bromo-2-chloro-5-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

PDFWLWDRSFRYTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-bromo-2-chloro-5-methylbenzoate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of halogen substituents (bromine and chlorine) selectively on the aromatic ring.

- Esterification of the corresponding carboxylic acid or acid derivative to form the ethyl ester.

The key challenge is the regioselective halogenation to achieve substitution at the 3-bromo and 2-chloro positions while preserving the methyl group at position 5.

Stepwise Preparation Route

Starting Material Preparation

A suitable starting material is 3-bromo-2-chloro-5-methylbenzoic acid or its derivatives. This can be synthesized via electrophilic aromatic substitution reactions on methylbenzoic acid derivatives, followed by selective halogenation.

Halogenation

- Chlorination : Chlorination at the 2-position can be achieved using reagents such as thionyl chloride (SOCl₂) under catalytic conditions with dimethylformamide (DMF) to form the acid chloride intermediate.

- Bromination : Bromination at the 3-position is typically performed using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid overbromination.

Esterification

The carboxylic acid or acid chloride intermediate is then converted to the ethyl ester by reaction with ethanol under acidic catalysis or by direct esterification methods.

Industrial Scale Preparation Example

A practical industrial scale method analogous to related compounds (e.g., 5-bromo-2-chlorobenzoic acid derivatives) involves:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-bromo-2-chlorobenzoic acid + thionyl chloride (1:2-5 molar ratio), catalytic DMF, reflux 2-4 h | Formation of 5-bromo-2-chlorobenzoyl chloride | High conversion; removal of excess SOCl₂ by distillation |

| 2 | Dissolve acid chloride in dichloromethane, add AlCl₃ on silica gel, react with phenetole under vacuum at low temperature (-25 to -30 °C) for 4 h | Friedel-Crafts acylation to form benzophenone derivative | Yield ~93.5%, HPLC purity 99.19% |

| 3 | Workup with 5% NaHCO₃ and water, solvent evaporation, recrystallization | Purification of product | High purity product suitable for further reactions |

Note: While this example is for a related compound (5-bromo-2-chloro-4'-ethoxy benzophenone), the principles of acid chloride formation and halogenated aromatic substitution apply similarly to this compound synthesis.

Alternative Synthetic Routes

- Diazotization and Sandmeyer Reaction : Aromatic amine precursors can be converted to diazonium salts, followed by Sandmeyer halogenation to introduce bromine or chlorine substituents selectively.

- Direct Bromination of Ethyl 2-chloro-5-methylbenzoate : Using N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as iron or aluminum chloride to brominate the aromatic ring at the 3-position.

- Esterification Post-Halogenation : Halogenated benzoic acid intermediates can be esterified with ethanol using acid catalysts (e.g., sulfuric acid) or via thionyl chloride activation followed by ethanolysis.

Data Table: Summary of Preparation Methods

| Preparation Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | 5-bromo-2-chlorobenzoic acid + SOCl₂ + catalytic DMF | Reflux 2-4 h | 5-bromo-2-chlorobenzoyl chloride | >90 | Industrial scale, solvent-free |

| Friedel-Crafts acylation | Acid chloride + phenetole + AlCl₃/silica gel | Vacuum, -25 to -30 °C, 4 h | 5-bromo-2-chloro-4'-ethoxy benzophenone | 93.5 | High purity, recrystallized |

| Bromination | 2-chloro-5-methylbenzoic acid + Br₂ or NBS + Fe/AlCl₃ | Controlled temp, solvent | 3-bromo-2-chloro-5-methylbenzoic acid | Variable (70-85) | Requires regioselectivity control |

| Esterification | Halogenated acid + EtOH + H₂SO₄ or SOCl₂ | Reflux or room temp | This compound | 80-90 | Acid catalyzed or via acid chloride intermediate |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides confirmation of substitution pattern. Aromatic protons appear between δ 7.0–8.0 ppm; methyl group at δ ~2.3 ppm; ester methylene signals around δ 4.1 ppm.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 277.54 consistent with molecular formula C₁₀H₁₀BrClO₂.

- Chromatographic Purification : Column chromatography (silica gel) using hexane/ethyl acetate mixtures is common for purification.

- Recrystallization : From ethanol/water mixtures to improve purity and isolate crystalline product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution Products: Various substituted benzoates depending on the nucleophile or electrophile used.

Reduction Products: Alcohols or alkanes derived from the reduction of the ester or halogen groups.

Oxidation Products: Carboxylic acids or aldehydes formed from the oxidation of the methyl group.

Scientific Research Applications

Ethyl 3-bromo-2-chloro-5-methylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Data Table: Structural and Commercial Comparison

Biological Activity

Ethyl 3-bromo-2-chloro-5-methylbenzoate is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 277.54 g/mol

- Structural Features :

- Bromine at the 3-position

- Chlorine at the 2-position

- Methyl group at the 5-position of the benzene ring

The halogen substituents enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, which can lead to various biological effects such as enzyme inhibition or receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial in drug design, particularly for targeting metabolic pathways in diseases such as cancer.

- Receptor Modulation : this compound may also modulate receptor activities, influencing signaling pathways that are vital for cellular function and homeostasis .

Biological Activity Studies

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against a range of pathogens, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through specific biochemical pathways .

- Enzyme Targeting : Specific studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-bromo-2-fluoro-5-methylbenzoate | Contains fluorine instead of chlorine | Variation in reactivity due to different halogen |

| Ethyl 3-bromo-5-chlorobenzoate | Lacks the methyl group at the 5 position | Affects reactivity and binding properties |

| Ethyl 2-bromo-5-chloro-3-methylbenzoate | Different positions for bromine and chlorine | Distinct chemical properties based on substitution |

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to its analogs, making it a versatile compound for various applications.

Case Studies

Several case studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated its efficacy in inhibiting specific cancer cell lines, indicating potential for therapeutic development.

- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and enhancing survival rates when combined with other chemotherapeutic agents .

- Mechanistic Insights : Research has focused on elucidating the molecular mechanisms through which this compound exerts its effects, including its interactions with key proteins involved in cell signaling pathways.

Q & A

Q. Table 1: Key Spectral Signatures

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (CH₃), δ 4.35 (OCH₂) | |

| XPS | Br 3d₅/₂ (70.2 eV), Cl 2p₃/₂ (200 eV) | |

| IR | C=O stretch (1720 cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.